molecular formula C10H11BrO4 B181869 Methyl 4-bromo-3,5-dimethoxybenzoate CAS No. 26050-64-6

Methyl 4-bromo-3,5-dimethoxybenzoate

Cat. No. B181869
CAS RN: 26050-64-6
M. Wt: 275.1 g/mol
InChI Key: DBPNSECLVZPWET-UHFFFAOYSA-N
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Patent
US07476758B2

Procedure details

To a suspension of 4-bromo-3,5-dihydroxybenzoic acid (95.0 kg) in ethyl acetate (950 L) were added anhydrous potassium carbonate (270.8 kg) and dimethyl sulfate (174.7 kg). The mixture was heated at 50-80° C. for about 4 hours and partitioned by adding water. The organic layer was washed with water and saturated aqueous NaCl solution and concentrated under reduced pressure. The residue was suspended into methanol, stirred under heating and cooled. The crystalline precipitates were collected by filtration and dried to yield methyl 4-bromo-3,5-dimethoxybenzoate (98.8 kg) as pale yellow crystals.
Quantity
95 kg
Type
reactant
Reaction Step One
Quantity
950 L
Type
reactant
Reaction Step One
Quantity
270.8 kg
Type
reactant
Reaction Step Two
Quantity
174.7 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10](O)=[CH:9]C(C(O)=O)=[CH:4][C:3]=1[OH:12].[C:13](=O)([O-])[O-].[K+].[K+].S([O:24][CH3:25])(OC)(=O)=O.[C:26]([O:29][CH2:30]C)(=[O:28])[CH3:27]>>[Br:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:27]([C:26]([O:29][CH3:30])=[O:28])=[CH:9][C:10]=1[O:24][CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
95 kg
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1O)O
Name
Quantity
950 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
270.8 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
174.7 kg
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 15) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned
ADDITION
Type
ADDITION
Details
by adding water
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous NaCl solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 98.8 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.